(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride
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Overview
Description
(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride typically involves the reaction of 2-isopropylphenylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyrrolidine ring, leading to a diverse range of derivatives.
Scientific Research Applications
(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride include other pyrrolidine derivatives, such as:
- (S)-2-(2-Methylphenyl)pyrrolidine hydrochloride
- (S)-2-(2-Ethylphenyl)pyrrolidine hydrochloride
- (S)-2-(2-Propylphenyl)pyrrolidine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and chiral configuration. These unique features can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(2S)-2-(2-propan-2-ylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-10(2)11-6-3-4-7-12(11)13-8-5-9-14-13;/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3;1H/t13-;/m0./s1 |
InChI Key |
FDCWLBSTOANCDR-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1[C@@H]2CCCN2.Cl |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2CCCN2.Cl |
Origin of Product |
United States |
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